

PF-6274484 crystallography studies ATP binding site

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PF-6274484

Cat. No.: S539291

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Biochemical Profile of PF-6274484

The table below summarizes the key experimental data available for **PF-6274484**:

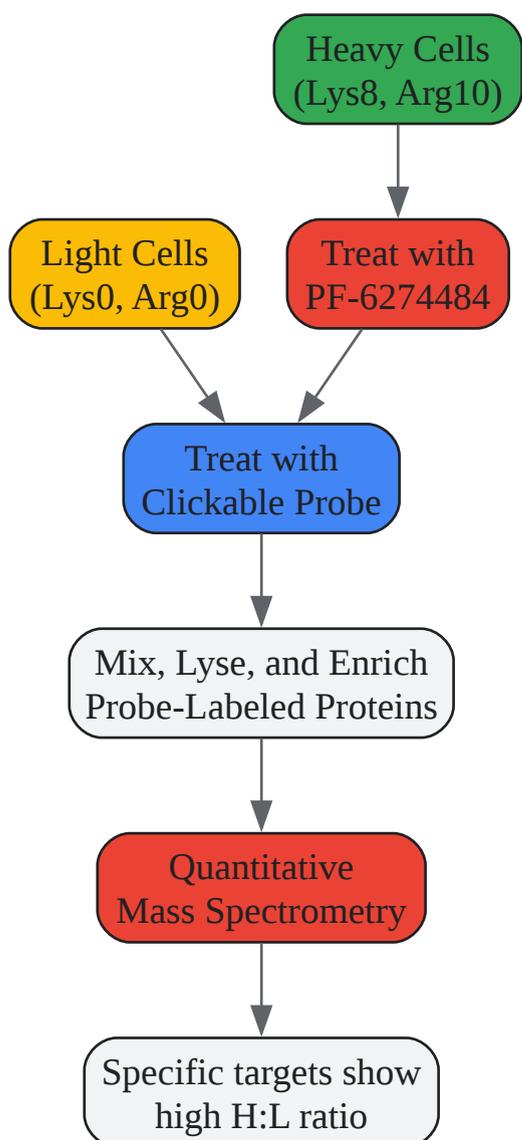
Property	Description	Experimental Context
Mechanism of Action	Irreversible, covalent inhibitor of EGFR kinase [1] [2]	N/A
Binding Site	ATP-binding pocket; covalently bonds to cysteine residues [1] [2]	Inferred from mechanism; no crystal structure confirmed.
Affinity (Ki)	0.14 nM (EGFR-L858R/T790M), 0.18 nM (WT EGFR) [3]	Measurement of inhibitor-enzyme complex stability.
Cellular Potency (IC ₅₀)	5.8 nM (WT EGFR in A549 cells), 6.6 nM (EGFR-L858R/T790M in H1975 cells) [4] [3]	Inhibition of EGFR autophosphorylation in tumor cell lines.
Proteomic Selectivity	Limited selectivity window; specific off-targets include ERBB2, BLK, TEC kinases, and some non-kinase proteins [5]	Identified via competitive ABPP-SILAC MS in human cancer cells.

Key Experimental Protocols for Profiling

The data for **PF-6274484** was generated using advanced chemical proteomics techniques, which provide a roadmap for evaluating covalent inhibitors.

- **Activity-Based Protein Profiling (ABPP):** This method uses chemical probes to directly monitor the engagement of protein targets in complex biological systems. A clickable alkyne-tagged variant of **PF-6274484** was used to treat cell lysates or living cells. The labeled proteins were then conjugated via "click chemistry" to a fluorescent tag for visualization or a biotin tag for enrichment, allowing for direct detection of probe-binding proteins [5].
- **Competitive ABPP with SILAC Mass Spectrometry:** This quantitative proteomics workflow is used to identify specific vs. non-specific protein targets.
 - **Cell Culture:** Two populations of cancer cells are grown in media containing isotopically "light" (Lys0, Arg0) or "heavy" (Lys8, Arg10) amino acids [5].
 - **Inhibitor Treatment:** The "heavy" cells are treated with the covalent inhibitor (e.g., **PF-6274484**), while the "light" cells are treated with a vehicle (DMSO) as a control [5].
 - **Probe Labeling:** Both cell populations are then treated with the clickable **PF-6274484** probe, which labels remaining accessible binding sites [5].
 - **Mixing, Lysis, and Enrichment:** The two cell populations are combined, lysed, and the probe-labeled proteins are conjugated to a biotin-azide tag and isolated using streptavidin beads [5].
 - **MS Analysis & Data Interpretation:** The enriched proteins are analyzed by liquid chromatography-mass spectrometry (LC-MS). Specific targets of **PF-6274484** are identified by a high heavy:light (H:L) isotope ratio, indicating that the inhibitor successfully competed with the probe for binding to that protein [5].

The following diagram illustrates the competitive ABPP-SILAC MS workflow.



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How to Locate Structural Data

While the current search did not find crystallography studies, you can use the following strategies to find this specialized information:

- **Search Specialized Databases:** Query the **Protein Data Bank (PDB)** using the compound's name (**PF-6274484**) or its CAS Number (1035638-91-5). This is the most direct source for any published 3D structures.
- **Conduct a Focused Literature Search:** Look for the primary research article that first reported **PF-6274484**, often cited in supplier catalogs. The reference **Schwartz et al (2014)** from [4] is a strong

candidate. Search for this paper on platforms like **PubMed** to see if it includes structural data.

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References

1. - PF = 98 HPLC 1035638-91-5 6274484 [sigmaaldrich.com]
2. - PF | CAS 1035638-91-5 | AbMole BioScience | 6274484 - PF ... 6274484 [abmole.com]
3. PF-6274484 | EGFR Inhibitor [medchemexpress.com]
4. tocris.com/products/ pf - 6274484 _5939 [tocris.com]
5. A roadmap to evaluate the proteome-wide selectivity of ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [PF-6274484 crystallography studies ATP binding site]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b539291#pf-6274484-crystallography-studies-atp-binding-site>]

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